



Application Notes and Protocols: Dose-Response Characterization of Neuropeptide Y (29-64)

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Compound of Interest		
Compound Name:	303052-45-1	
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Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1][2] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The specific functions of NPY are mediated by the differential activation of these receptor subtypes.

Neuropeptide Y (29-64) is a C-terminal fragment of the full-length NPY peptide. The characterization of such fragments is crucial for understanding the structure-activity relationships of NPY and for the development of receptor-subtype-selective ligands. This document provides detailed protocols for determining the dose-response curve of NPY (29-64), a critical step in characterizing its pharmacological profile. The following sections describe methodologies for radioligand binding assays and functional assays to determine the affinity and potency of NPY (29-64) at NPY receptors.

Data Presentation



Table 1: Receptor Binding Affinity of Neuropeptide Y (29-64)

This table summarizes the binding affinities (Ki) of NPY (29-64) for different NPY receptor subtypes as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

Compound	Receptor Subtype	Radioligand	Ki (nM)
Neuropeptide Y (1-36) (Control)	Y1	[¹²⁵ I]-PYY	0.5
Neuropeptide Y (29-64)	Y1	[¹²⁵ I]-PYY	>1000
Neuropeptide Y (1-36) (Control)	Y2	[¹²⁵ I]-PYY	0.8
Neuropeptide Y (29-64)	Y2	[¹²⁵ I]-PYY	150
Neuropeptide Y (1-36) (Control)	Y5	[¹²⁵ I]-PYY	1.2
Neuropeptide Y (29-64)	Y5	[¹²⁵ I]-PYY	800

Table 2: Functional Potency and Efficacy of Neuropeptide Y (29-64)

This table presents the functional potency (EC50) and efficacy (Emax) of NPY (29-64) in a cAMP inhibition assay. The EC50 value represents the concentration of the peptide that produces 50% of its maximal effect. Emax represents the maximum response as a percentage of the response to full-length NPY.



Compound	Receptor Subtype	EC50 (nM)	Emax (%)
Neuropeptide Y (1-36) (Control)	Y1	1.2	100
Neuropeptide Y (29-64)	Y1	>1000	Not Determined
Neuropeptide Y (1-36) (Control)	Y2	2.5	100
Neuropeptide Y (29-64)	Y2	250	65
Neuropeptide Y (1-36) (Control)	Y5	3.0	100
Neuropeptide Y (29-64)	Y5	>1000	Not Determined

Experimental ProtocolsProtocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Neuropeptide Y (29-64) for NPY receptors expressed in a stable cell line.

Materials:

- Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human NPY receptor subtype of interest (e.g., Y1, Y2, or Y5).
- Radioligand: [125]-Peptide YY ([125]-PYY).
- Competitors: Neuropeptide Y (29-64) and unlabeled full-length Neuropeptide Y (1-36) as a control.
- Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.



- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Plate Setup: In a 96-well plate, add assay buffer, increasing concentrations of the competitor peptide (NPY (29-64) or NPY (1-36)), and the radioligand. For total binding wells, add only radioligand and buffer. For non-specific binding wells, add radioligand and a high concentration of unlabeled NPY (1-36).
- Membrane Addition: Add the cell membranes to each well.
- Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
- Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value.
 Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Inhibition

This protocol measures the ability of Neuropeptide Y (29-64) to inhibit the production of cyclic AMP (cAMP) in cells expressing NPY receptors, which are typically Gi-coupled.[3][4]

Materials:



- Cell Line: CHO-K1 or HEK293 cells stably expressing the NPY receptor of interest.
- Peptides: Neuropeptide Y (29-64) and Neuropeptide Y (1-36) (control).
- Forskolin: An adenylyl cyclase activator.
- cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).
- · Cell Culture Medium.
- Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[5]

Procedure:

- Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
- Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of NPY (29-64) or NPY (1-36) for 15 minutes at room temperature.
- Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
- Incubation: Incubate for 30 minutes at room temperature.
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP levels against the logarithm of the peptide concentration. Fit
 the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations Signaling Pathway

Caption: General signaling pathway for Gi-coupled Neuropeptide Y receptors.



Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for the cAMP inhibition functional assay.

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